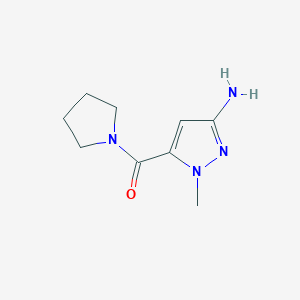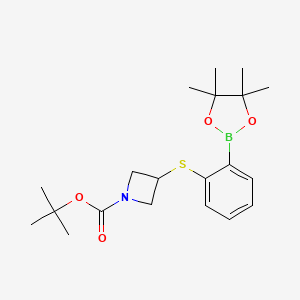
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide, also known as HPPS, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPS is a sulfonamide derivative that has been shown to have significant biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating certain types of cancer.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has been shown to have low toxicity, which makes it a relatively safe compound to work with in a laboratory setting. However, one limitation of using N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide. One area of research that holds promise is the development of new cancer treatments based on the anti-cancer properties of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the long-term safety and efficacy of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide in humans.
合成法
The synthesis of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide can be achieved through a multi-step process that involves the reaction of several different chemical compounds. One common method for synthesizing N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide involves the reaction of 2-hydroxybenzenesulfonic acid with 4-methyl-2-propoxyaniline in the presence of a catalyst. The resulting compound is then treated with isopropyl bromide to produce the final product, N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide.
科学的研究の応用
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has been widely studied for its potential applications in scientific research. One area of research where N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has shown promise is in the field of cancer research. Several studies have shown that N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has anti-cancer properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-5-10-24-18-11-14(4)15(13(2)3)12-19(18)25(22,23)20-16-8-6-7-9-17(16)21/h6-9,11-13,20-21H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHLGSOUHMNFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2885695.png)
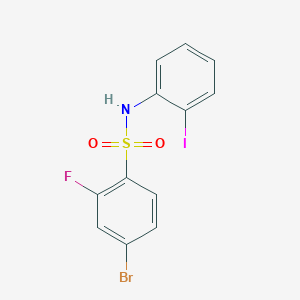


![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)
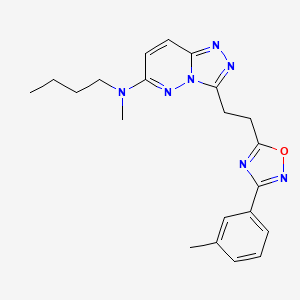
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
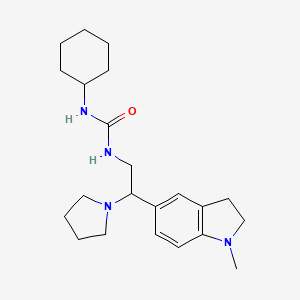
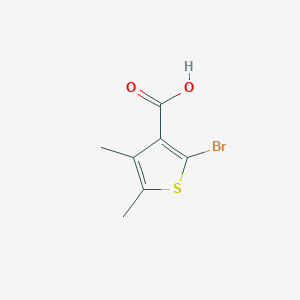

![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885713.png)
